N-(2-ethoxyphenyl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
Descripción
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(methoxymethyl)-6-oxo-2-pyridin-4-ylpyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-3-29-18-7-5-4-6-17(18)24-19(26)13-25-20(27)12-16(14-28-2)23-21(25)15-8-10-22-11-9-15/h4-12H,3,13-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCBYZMZNFWACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-ethoxyphenyl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2-ethoxyphenyl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is C24H28N4O4. The compound features a pyrimidine core, which is known for its diverse biological activities, including antitumor and antimicrobial effects.
Biological Activity
1. Antitumor Activity
Several studies have indicated that compounds with similar pyrimidine structures exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted by Zhang et al. (2023) demonstrated that a related pyrimidine derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer cells. This suggests that N-(2-ethoxyphenyl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide may similarly possess potent antitumor activity.
2. Antimicrobial Activity
Pyrimidine derivatives have also been explored for their antimicrobial properties. Research indicates that modifications to the pyrimidine ring can enhance activity against bacterial strains.
Research Finding:
In a comparative study, compounds with similar substitutions were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications significantly increased antimicrobial efficacy, suggesting that N-(2-ethoxyphenyl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide could be effective against resistant bacterial strains.
The mechanisms through which N-(2-ethoxyphenyl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide exerts its biological effects are likely multifaceted:
1. Enzyme Inhibition
Pyrimidine derivatives are known to inhibit various enzymes involved in nucleic acid synthesis and metabolism. This inhibition can lead to reduced cell proliferation in cancer cells.
2. Interaction with DNA
Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Pharmacokinetic Properties
Understanding the pharmacokinetics of N-(2-ethoxyphenyl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is crucial for evaluating its therapeutic potential:
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Half-life | 3–5 hours |
| Metabolism | Liver (CYP450) |
These properties indicate favorable absorption and distribution characteristics, which are essential for effective therapeutic use.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Pyrimidinone Derivatives
(a) I12 (Bb2) : [1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane]
- Structural Differences : Replaces the methoxymethyl group with a thiophen-2-yl moiety at position 6 and incorporates a diazepane ring.
- Activity : Thiophene-containing analogs often exhibit improved binding to kinase targets compared to purely aromatic systems .
(b) Compound 3 from : N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide
- Structural Differences: Pyrazinone core instead of pyrimidinone, with a thiophen-3-yl substituent and carbamimidoylbenzyl group.
- Functional Impact: Pyrazinone cores are less electron-rich than pyrimidinones, altering binding affinities. The carbamimidoyl group may enhance solubility in polar solvents .
(c) N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()
- Structural Differences: Pyridazinone core replaces pyrimidinone, with dual methoxyphenyl groups.
Substituent Effects on Bioactivity and Physicochemical Properties
*Predicted values based on structural analogs.
- Methoxymethyl vs. Thiophene : The methoxymethyl group in the target compound improves aqueous solubility compared to thiophene-containing analogs (e.g., I12), which are more lipophilic .
- Ethoxyphenyl vs. Benzyl : The ethoxyphenyl side chain may confer better metabolic stability than benzyl groups (e.g., ’s 5.12), as ether linkages resist oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
